Cas no 927801-48-7 (3'-((tert-Butoxycarbonyl)amino)-[1,1'-biphenyl]-2-carboxylic acid)
![3'-((tert-Butoxycarbonyl)amino)-[1,1'-biphenyl]-2-carboxylic acid structure](https://ja.kuujia.com/scimg/cas/927801-48-7x500.png)
3'-((tert-Butoxycarbonyl)amino)-[1,1'-biphenyl]-2-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 3'-((tert-Butoxycarbonyl)amino)-[1,1'-biphenyl]-2-carboxylic acid
- 2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]benzoic acid
- 3'-[(tert-Butoxycarbonyl)amino][1,1'-biphenyl]-2-carboxylic acid
- 3'-[[(1,1-Dimethylethoxy)carbonyl]amino][1,1'-biphenyl]-2-carboxylic acid
- 3'-((tert-Butoxycarbonyl)amino)-[1,1'-biphenyl]-2-carboxylicacid
- DTXSID901147703
- AKOS015999112
- 2-(3-BOC-Aminophenyl)benzoic acid
- A859984
- MFCD09055095
- BS-33208
- 927801-48-7
- 3a(2)-[[(1,1-Dimethylethoxy)carbonyl]amino][1,1a(2)-biphenyl]-2-carboxylic acid
-
- MDL: MFCD09055095
- インチ: InChI=1S/C18H19NO4/c1-18(2,3)23-17(22)19-13-8-6-7-12(11-13)14-9-4-5-10-15(14)16(20)21/h4-11H,1-3H3,(H,19,22)(H,20,21)
- InChIKey: KHXCCLSJKVUBSB-UHFFFAOYSA-N
- ほほえんだ: CC(C)(OC(NC1=CC=CC(C2=CC=CC=C2C(O)=O)=C1)=O)C
計算された属性
- せいみつぶんしりょう: 313.13100
- どういたいしつりょう: 313.13140809g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 23
- 回転可能化学結合数: 6
- 複雑さ: 429
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.5
- トポロジー分子極性表面積: 75.6Ų
じっけんとくせい
- PSA: 79.12000
- LogP: 4.41240
3'-((tert-Butoxycarbonyl)amino)-[1,1'-biphenyl]-2-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB318600-1 g |
2-(3-BOC-Aminophenyl)benzoic acid; 95% |
927801-48-7 | 1g |
€722.00 | 2023-04-26 | ||
abcr | AB318600-250 mg |
2-(3-BOC-Aminophenyl)benzoic acid; 95% |
927801-48-7 | 250mg |
€382.00 | 2023-04-26 | ||
Fluorochem | 213282-250mg |
3'-((tert-Butoxycarbonyl)amino)-[1,1'-biphenyl]-2-carboxylic acid |
927801-48-7 | 95% | 250mg |
£250.00 | 2022-03-01 | |
abcr | AB318600-250mg |
2-(3-BOC-Aminophenyl)benzoic acid, 95%; . |
927801-48-7 | 95% | 250mg |
€382.00 | 2025-02-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1532613-1g |
3'-((Tert-butoxycarbonyl)amino)-[1,1'-biphenyl]-2-carboxylic acid |
927801-48-7 | 98% | 1g |
¥3617.00 | 2024-04-25 | |
Ambeed | A464231-1g |
3'-((tert-Butoxycarbonyl)amino)-[1,1'-biphenyl]-2-carboxylic acid |
927801-48-7 | 95% | 1g |
$415.0 | 2024-04-16 | |
Fluorochem | 213282-1g |
3'-((tert-Butoxycarbonyl)amino)-[1,1'-biphenyl]-2-carboxylic acid |
927801-48-7 | 95% | 1g |
£500.00 | 2022-03-01 | |
A2B Chem LLC | AI62060-1g |
2-(3-BOC-Aminophenyl)benzoic acid |
927801-48-7 | 95% | 1g |
$445.00 | 2024-07-18 | |
abcr | AB318600-1g |
2-(3-BOC-Aminophenyl)benzoic acid, 95%; . |
927801-48-7 | 95% | 1g |
€722.00 | 2025-02-20 | |
1PlusChem | 1P00IHSC-1g |
2-(3-BOC-Aminophenyl)benzoic acid |
927801-48-7 | 95% | 1g |
$475.00 | 2025-03-01 |
3'-((tert-Butoxycarbonyl)amino)-[1,1'-biphenyl]-2-carboxylic acid 関連文献
-
Y. Zhao,F. Schwemmer,S. Zehnle Lab Chip, 2015,15, 4133-4137
-
Shixin Wu,Jiamin Zeng,Hong Xie,Sum Huan Ng Anal. Methods, 2016,8, 7025-7029
-
Martina Pepicelli,Tom Verwijlen,Theo A. Tervoort,Jan Vermant Soft Matter, 2017,13, 5977-5990
-
Wenjie Fan,Haibo Li,Fengyi Zhao,Xujing Xiao,Yongchao Huang,Hongbing Ji Chem. Commun., 2016,52, 5316-5319
-
7. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
-
Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
-
Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512
3'-((tert-Butoxycarbonyl)amino)-[1,1'-biphenyl]-2-carboxylic acidに関する追加情報
3'-((tert-Butoxycarbonyl)amino)-[1,1'-biphenyl]-2-carboxylic acid: A Comprehensive Overview
The compound with CAS No. 927801-48-7, known as 3'-((tert-Butoxycarbonyl)amino)-[1,1'-biphenyl]-2-carboxylic acid, is a highly specialized organic molecule that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound is notable for its unique structure, which combines a biphenyl system with a tert-butoxycarbonyl (Boc) protecting group and a carboxylic acid functionality. The combination of these features makes it a versatile building block for various applications.
3'-((tert-Butoxycarbonyl)amino)-[1,1'-biphenyl]-2-carboxylic acid is synthesized through a series of carefully designed organic reactions. The biphenyl core is typically formed via Suzuki coupling or other cross-coupling reactions, which are widely used in modern organic synthesis due to their efficiency and selectivity. The introduction of the Boc group is achieved through standard amide bond formation techniques, such as the reaction of an amine with di-tert-butyl dicarbonate (Boc anhydride). This step is crucial as the Boc group serves as a protecting group for the amine during subsequent reaction steps. The carboxylic acid functionality can be introduced or retained depending on the specific synthetic pathway chosen.
The structural features of this compound make it highly valuable in various research and industrial applications. One of the most promising areas of application is in drug discovery and development. The biphenyl system is known to exhibit significant biological activity, making it a desirable scaffold for designing bioactive molecules. The presence of the Boc group allows for precise control over the reactivity of the amine during chemical modifications, enabling researchers to fine-tune the compound's properties for specific therapeutic applications.
Recent studies have highlighted the potential of 3'-((tert-Butoxycarbonyl)amino)-[1,1'-biphenyl]-2-carboxylic acid in the development of novel drug delivery systems. Researchers have explored its ability to act as a carrier for hydrophobic drugs, leveraging its amphiphilic nature to enhance drug solubility and bioavailability. Additionally, its compatibility with various functionalization techniques makes it a candidate for targeted drug delivery systems, where site-specific targeting can be achieved through further chemical modifications.
In the field of materials science, this compound has shown potential as a precursor for advanced materials such as polymers and nanoparticles. Its carboxylic acid group can participate in polymerization reactions, leading to the formation of high-performance polymers with tailored properties. Furthermore, its biphenyl structure contributes to thermal stability and mechanical strength, making it suitable for applications in high-temperature environments.
Recent advancements in green chemistry have also brought attention to 3'-((tert-Butoxycarbonyl)amino)-[1,1'-biphenyl]-2-carboxylic acid as a sustainable building block. Researchers have developed eco-friendly synthesis routes that minimize waste and reduce environmental impact. For instance, catalytic cross-coupling reactions under mild conditions have been employed to construct the biphenyl core, while biodegradable protecting groups are being explored as alternatives to traditional Boc groups.
The versatility of this compound is further exemplified by its role in peptide synthesis and protein engineering. The Boc group is widely used in solid-phase peptide synthesis (SPPS) as a temporary protecting group for amino acids. Its application in this context has enabled researchers to synthesize complex peptides with high precision and efficiency. Moreover, modifications to this compound have led to novel reagents that improve the yield and purity of peptide products.
In conclusion, 3'-((tert-Butoxycarbonyl)amino)-[1,1'-biphenyl]-2-carboxylic acid (CAS No. 927801-48-7) stands out as a multifaceted organic molecule with wide-ranging applications across various scientific disciplines. Its unique structure and functional groups make it an invaluable tool in drug discovery, materials science, and chemical synthesis. As research continues to uncover new possibilities for this compound, its role in advancing scientific innovation is expected to grow significantly.
927801-48-7 (3'-((tert-Butoxycarbonyl)amino)-[1,1'-biphenyl]-2-carboxylic acid) 関連製品
- 1181621-02-2(methyl 2-hydroxy-3-4-(propan-2-yl)phenylpropanoate)
- 2803861-76-7(8-(1,1-Dimethylethyl) 1-(phenylmethyl) 4-oxo-1,8-diazaspiro[4.5]decane-1,8-dicarboxylate)
- 1803607-15-9(1H,2H,3H,4H,5H,6H-azepino4,3-bindole Hydrochloride)
- 1805386-58-6(Ethyl 2-amino-4-(aminomethyl)-5-(difluoromethyl)pyridine-3-carboxylate)
- 863443-93-0(3-chloro-N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-N-(2-ethylphenyl)benzamide)
- 1806755-60-1(4-Methoxy-3-nitro-5-(trifluoromethoxy)pyridine-2-carboxylic acid)
- 1443310-32-4(1-[4-methoxy-3-(2-methylpropoxy)phenyl]ethanol)
- 1797977-25-3(N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]-2-fluorobenzene-1-sulfonamide)
- 2172169-16-1(1-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpentanoyl-4-methylpiperidine-3-carboxylic acid)
- 2229498-05-7(3-(2-{(tert-butoxy)carbonylamino}-5-hydroxyphenyl)-2-methoxypropanoic acid)
